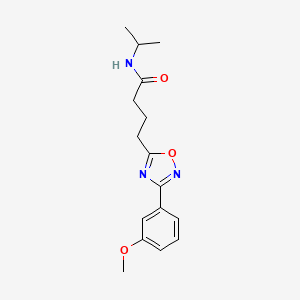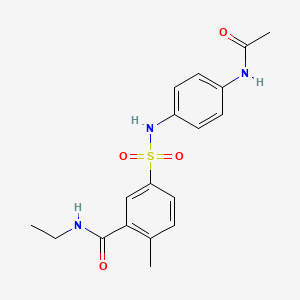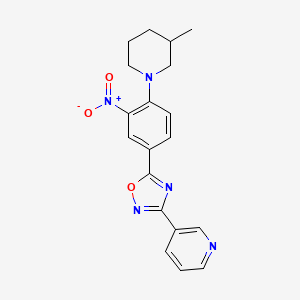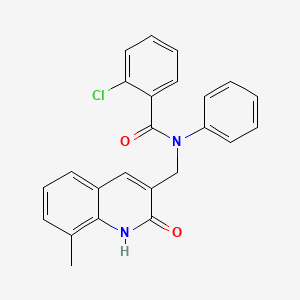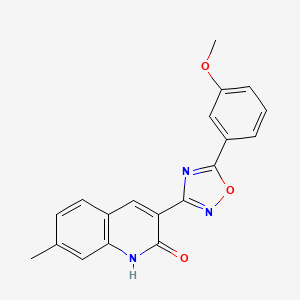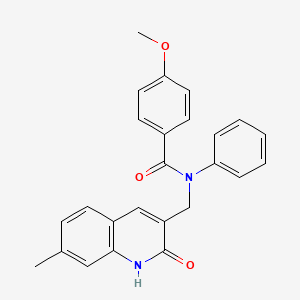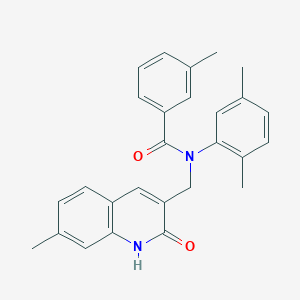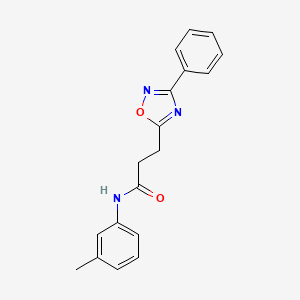
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as PPOP, is a synthetic compound that has been studied for its potential applications in scientific research. PPOP is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines in vitro.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective effects, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its relatively low toxicity. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One area of interest is the development of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide's potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and its potential applications in other fields of research, such as cancer biology and immunology.
Métodos De Síntesis
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In one study, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was shown to have neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was able to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine in the brain.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-6-5-9-15(12-13)19-16(22)10-11-17-20-18(21-23-17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERPRRGQZGCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

